1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine, also known as BHCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine acts as a competitive antagonist of the dopamine D3 receptor, which results in the inhibition of dopamine signaling in the brain.
Biochemical and Physiological Effects:
1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been shown to exhibit various biochemical and physiological effects, including the inhibition of dopamine signaling, the modulation of G protein-coupled receptor activity, and the regulation of ion channel function. 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has also been shown to exhibit anticonvulsant and analgesic properties, which make it a potential candidate for the treatment of epilepsy and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine for lab experiments is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one of the limitations of 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine, including the development of more potent and selective dopamine D3 receptor antagonists based on the 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine scaffold, the investigation of the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders, and the exploration of the anticonvulsant and analgesic properties of 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine in preclinical models. Additionally, the potential use of 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine as a diagnostic tool for the detection of dopamine D3 receptor abnormalities in psychiatric disorders warrants further investigation.
Méthodes De Synthèse
1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine can be synthesized using a multistep process that involves the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 3-cyclohexene-1-carboxaldehyde. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, medicinal chemistry, and pharmacology. In neuroscience, 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been shown to act as a potent and selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. In medicinal chemistry, 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been used as a scaffold for the development of new drugs that target the dopamine D3 receptor. In pharmacology, 1-(1-benzyl-4-piperidinyl)-4-(3-cyclohexen-1-ylmethyl)piperazine has been shown to exhibit anticonvulsant and analgesic properties.
Propriétés
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3/c1-3-7-21(8-4-1)19-24-13-11-23(12-14-24)26-17-15-25(16-18-26)20-22-9-5-2-6-10-22/h1-5,7-8,22-23H,6,9-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFYRAGTEHBZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.